5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one
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Overview
Description
5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methyl and tetradecyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a tetrahydrofuran derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties and therapeutic potential.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylfuran: A simpler furan derivative with a hydroxyl group and a methyl group.
3,4-Dimethylfuran: A furan derivative with two methyl groups but lacking the hydroxyl and tetradecyl groups.
Tetradecylfuran: A furan derivative with a long alkyl chain but lacking the hydroxyl and methyl groups.
Uniqueness
5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one is unique due to its combination of functional groups and long alkyl chain, which may confer distinct chemical and biological properties compared to other furan derivatives.
Properties
CAS No. |
71190-98-2 |
---|---|
Molecular Formula |
C20H36O3 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
5-hydroxy-3,4-dimethyl-5-tetradecylfuran-2-one |
InChI |
InChI=1S/C20H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(22)18(3)17(2)19(21)23-20/h22H,4-16H2,1-3H3 |
InChI Key |
GZHCFUCPQHMFES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1(C(=C(C(=O)O1)C)C)O |
Origin of Product |
United States |
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